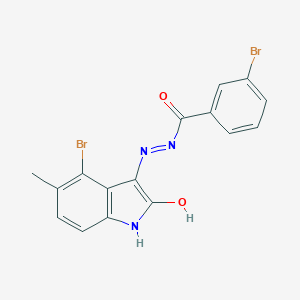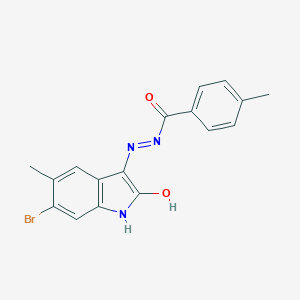![molecular formula C17H18ClN3O3 B463799 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL](/img/structure/B463799.png)
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino group linked to a 4-chloro-3-nitrophenyl moiety. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL typically involves a condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The reaction mixture is refluxed for approximately 6 hours, followed by the evaporation of the solvent to obtain the crude product. The solid product is then dissolved in acetone, and the solution is allowed to evaporate slowly at room temperature to yield yellow needle crystals suitable for X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用机制
The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the nitro and chloro groups may enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol
- 2-{(E)-[(4-nitrophenyl)imino]methyl}-5-(diethylamino)phenol
Uniqueness
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The diethylamino group also contributes to its distinct properties compared to other similar compounds.
属性
分子式 |
C17H18ClN3O3 |
|---|---|
分子量 |
347.8g/mol |
IUPAC 名称 |
2-[(4-chloro-3-nitrophenyl)iminomethyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-20(4-2)14-7-5-12(17(22)10-14)11-19-13-6-8-15(18)16(9-13)21(23)24/h5-11,22H,3-4H2,1-2H3 |
InChI 键 |
BOJNTKDIXKWTAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1H-pyrrol-2-ylmethylene)amino]benzamide](/img/structure/B463717.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463734.png)
![2-[(2-hydroxy-3-methoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B463735.png)
![Propyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463745.png)
![Propyl 4-[(2-hydroxy-3-methoxybenzylidene)amino]benzoate](/img/structure/B463748.png)
![2-{[4-(Methylsulfanyl)benzylidene]amino}phenol](/img/structure/B463749.png)
![4-Bromo-2-{[(2-hydroxy-5-methylphenyl)imino]methyl}phenol](/img/structure/B463750.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463777.png)

![4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide](/img/structure/B463798.png)
![3-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzonitrile](/img/structure/B463800.png)
![Propyl 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463806.png)
![2-{[(5-Bromo-2-thienyl)methylene]amino}-4-methylphenol](/img/structure/B463811.png)

